L-Alanylglycyl-L-alaninamide
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Overview
Description
L-Alanylglycyl-L-alaninamide is a tripeptide compound composed of three amino acids: L-alanine, glycine, and L-alanine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Tripeptides like this compound are known for their stability and bioactivity, making them valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanylglycyl-L-alaninamide can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: The amino acids are coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Protective groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods using recombinant bacteria. For example, immobilized Escherichia coli expressing specific enzymes can be used to produce peptides efficiently . This method offers advantages such as higher stability and continuous production capabilities.
Chemical Reactions Analysis
Types of Reactions
L-Alanylglycyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to release individual amino acids.
Oxidation and Reduction: Modifying the functional groups on the amino acids.
Substitution: Replacing specific functional groups with others.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions include the individual amino acids (L-alanine and glycine) and their derivatives, depending on the specific reaction conditions.
Scientific Research Applications
L-Alanylglycyl-L-alaninamide has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Industry: Utilized in the production of peptide-based materials and nanostructures
Mechanism of Action
The mechanism of action of L-Alanylglycyl-L-alaninamide involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, influencing various biological processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
L-Alanylglycyl-L-glutamine: Another tripeptide with similar structural properties but different biological activities.
L-Alanylglycyl-L-phenylalanine: Contains phenylalanine instead of alanine, leading to different chemical and biological properties.
Uniqueness
L-Alanylglycyl-L-alaninamide is unique due to its specific sequence of amino acids, which imparts distinct stability and bioactivity. Its simplicity and ease of synthesis make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
545382-62-5 |
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Molecular Formula |
C8H16N4O3 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide |
InChI |
InChI=1S/C8H16N4O3/c1-4(9)8(15)11-3-6(13)12-5(2)7(10)14/h4-5H,3,9H2,1-2H3,(H2,10,14)(H,11,15)(H,12,13)/t4-,5-/m0/s1 |
InChI Key |
STAJDKDDNDCCEE-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)N)N |
Origin of Product |
United States |
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